![molecular formula C25H35N3O7S B563701 [(1S,2R)-1-Benzyl-2-hydroxy-3-[isobutyl-d9-[(4-nitrophenyl)sulfonyl]amino]propyl]carbamic Acid tert-Butyl Ester CAS No. 1146967-62-5](/img/structure/B563701.png)
[(1S,2R)-1-Benzyl-2-hydroxy-3-[isobutyl-d9-[(4-nitrophenyl)sulfonyl]amino]propyl]carbamic Acid tert-Butyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[(1S,2R)-1-Benzyl-2-hydroxy-3-[isobutyl-d9-[(4-nitrophenyl)sulfonyl]amino]propyl]carbamic Acid tert-Butyl Ester” is a chemical compound with the molecular formula C25H26D9N3O7S . It is used for industrial and scientific research purposes .
Molecular Structure Analysis
The molecular structure of this compound includes a benzyl group, a hydroxy group, an isobutyl group, a nitrophenylsulfonyl group, and a carbamic acid tert-butyl ester group . The presence of these functional groups can influence the compound’s reactivity and properties.Physical And Chemical Properties Analysis
The compound has a molecular weight of 521.63 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the sources I found.Scientific Research Applications
Synthetic Organic Chemistry
Tertiary butyl esters, such as the compound , find large applications in synthetic organic chemistry . They can be introduced into a variety of organic compounds using flow microreactor systems, making the process more efficient and versatile .
Radiofluorination of Biomolecules
The 4-nitrophenyl (PNP) activated esters of the compound can be used to prepare 18 F-labelled acylation synthons in one step . These synthons can then be used for the subsequent radiolabelling of biomolecules .
PET Imaging
The compound can be used in the preparation of radiopharmaceuticals for Positron Emission Tomography (PET) imaging . PET is a common molecular imaging technique that allows specific physiological processes occurring within the body to be detected at the cellular level .
Indirect Radiolabelling
The compound can be used for indirect radiolabelling of sensitive biomolecules that cannot tolerate harsh radiofluorination conditions . This is typically done through the use of a pre-labelled synthon .
Preparation of Fluorine-18 Labelled Peptides
The compound can be used in the preparation of fluorine-18 labelled peptides . The use of fluorine-18 to radiolabel peptides combines favourable pharmacology with the ideal physicochemical and imaging characteristics of fluorine-18 .
Chemical Transformations
The tert-butyl group in the compound can be used in various chemical transformations . Its unique reactivity pattern is highlighted by its characteristic applications .
Biosynthetic and Biodegradation Pathways
The tert-butyl group in the compound has relevance in Nature and its implication in biosynthetic and biodegradation pathways .
Biocatalytic Processes
The tert-butyl group in the compound could potentially be applied in biocatalytic processes . This is due to its unique reactivity pattern and its ability to be introduced into a variety of organic compounds .
Mechanism of Action
Future Directions
properties
IUPAC Name |
tert-butyl N-[(2S,3R)-4-[[1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propyl]-(4-nitrophenyl)sulfonylamino]-3-hydroxy-1-phenylbutan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N3O7S/c1-18(2)16-27(36(33,34)21-13-11-20(12-14-21)28(31)32)17-23(29)22(15-19-9-7-6-8-10-19)26-24(30)35-25(3,4)5/h6-14,18,22-23,29H,15-17H2,1-5H3,(H,26,30)/t22-,23+/m0/s1/i1D3,2D3,16D2,18D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQGKCZKCWMWXQP-KBXJMHHXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C)O)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])N(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)OC(C)(C)C)O)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N3O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

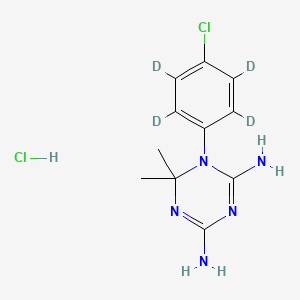
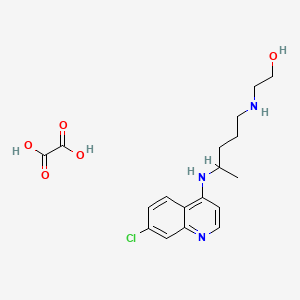

![1H-Benzo[d]imidazole-5,6-diamine dihydrochloride](/img/structure/B563622.png)
![9-Hydroxymethyl-2H-dibenzo[cd,g]indazole-6-one](/img/structure/B563623.png)
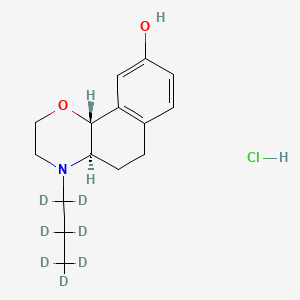
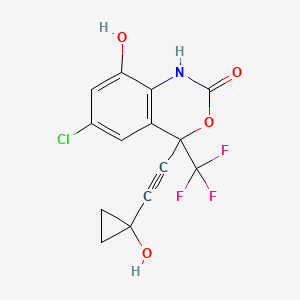

![(4R)-3-[(3S)-3-(3-Aminophenyl)pentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B563631.png)
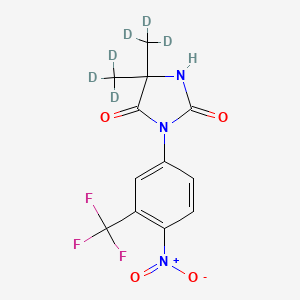
![1-[(2R,5S)-2-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,3-oxathiolan-5-yl]-5-fluoro(213C,1,3-15N2)pyrimidine-2,4-dione](/img/structure/B563636.png)
